

N-Propargylphthalimide Functionalization: A Versatile Platform for Drug Discovery

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Compound of Interest

Compound Name: **N-Propargylphthalimide**

Cat. No.: **B182069**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-propargylphthalimide and its derivatives have emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique combination of the phthalimide moiety and the reactive propargyl group allows for diverse functionalization strategies, leading to compounds with a wide range of biological activities. These compounds have shown significant promise in the fields of oncology and neurodegenerative diseases.

This document provides detailed application notes on the utility of **N-propargylphthalimide** in drug discovery, along with comprehensive experimental protocols for its synthesis, functionalization, and biological evaluation.

Application Notes

The **N-propargylphthalimide** scaffold serves as a versatile building block in drug discovery due to several key features. The phthalimide group can act as a pharmacophore itself or as a protecting group for a primary amine. The terminal alkyne of the propargyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the straightforward and modular synthesis of a wide array of 1,2,3-triazole-containing derivatives, enabling rapid generation of compound libraries for high-throughput screening.

Anticancer Applications:

N-propargylphthalimide derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.^[1] This leads to the activation of caspase cascades, ultimately resulting in programmed cell death.^[1] Furthermore, some phthalimide derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.^{[2][3]}

Neuroprotective Applications:

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, **N-propargylphthalimide** derivatives have shown promise as neuroprotective agents. The propargylamine moiety is a key feature in several known monoamine oxidase B (MAO-B) inhibitors. Irreversible inhibition of MAO-B by propargylamine-containing compounds leads to an increase in dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.^[4] Additionally, some derivatives have been found to exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway.^{[5][6]} This pathway plays a critical role in the cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions. By promoting the expression of antioxidant enzymes, these compounds can mitigate oxidative damage and enhance neuronal survival.^[7] Furthermore, some phthalimide derivatives have been designed as dual inhibitors of both cholinesterases (AChE and BuChE) and MAO-B, offering a multi-target approach for the treatment of Alzheimer's disease.^{[8][9]}

Quantitative Data

The following tables summarize the reported in vitro activities of various **N-propargylphthalimide** and related phthalimide derivatives.

Table 1: Anticancer Activity of Phthalimide Derivatives

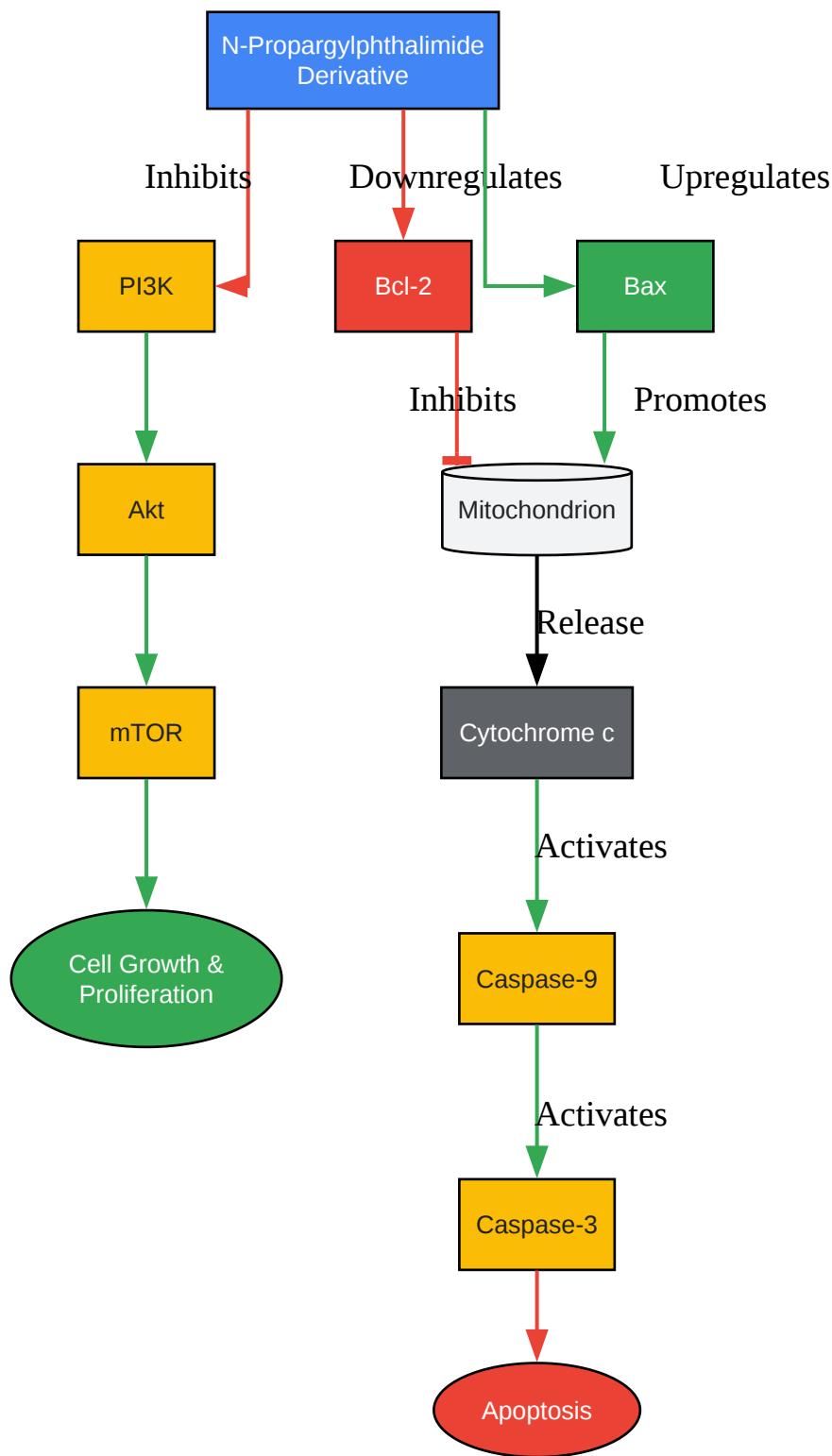
Compound	Cell Line	IC50 (μM)	Reference
Phthalimide Derivative 5b	MCF-7 (Breast Cancer)	0.2 ± 0.01	[10]
Phthalimide Derivative 5k	MDA-MB-468 (Breast Cancer)	0.6 ± 0.04	[10]
Phthalimide Derivative 5g	PC-12 (Pheochromocytoma)	0.43 ± 0.06	[10]
Phthalimide-based Curcumin Derivative K3F21	PC3 (Prostate Cancer)	Not specified, but potent	[11]
Phthalimide Derivative H6	Colon and Breast Cancer Cell Lines	Effective Inhibition	[9]

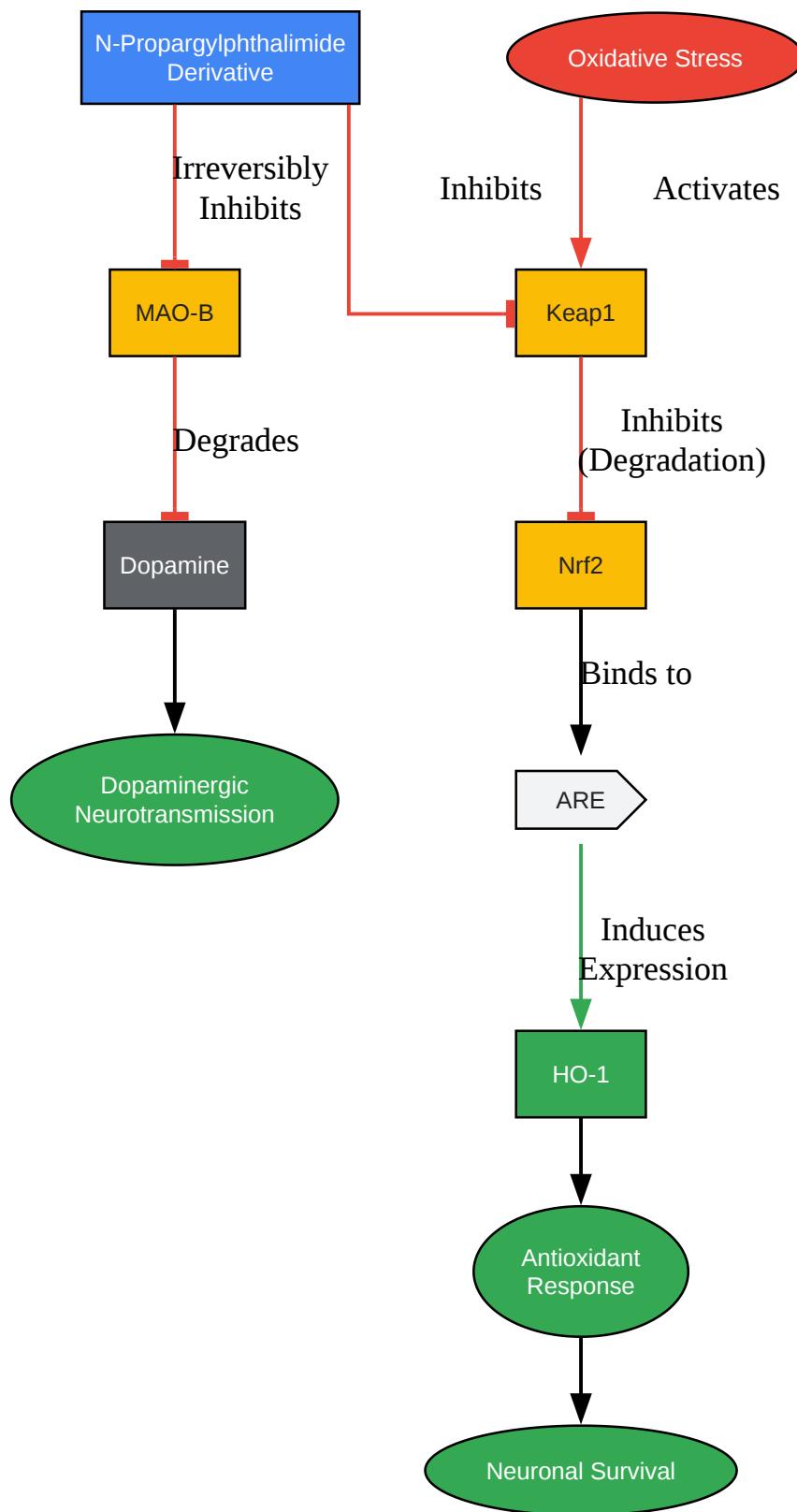
Table 2: Enzyme Inhibitory Activity of Phthalimide Derivatives

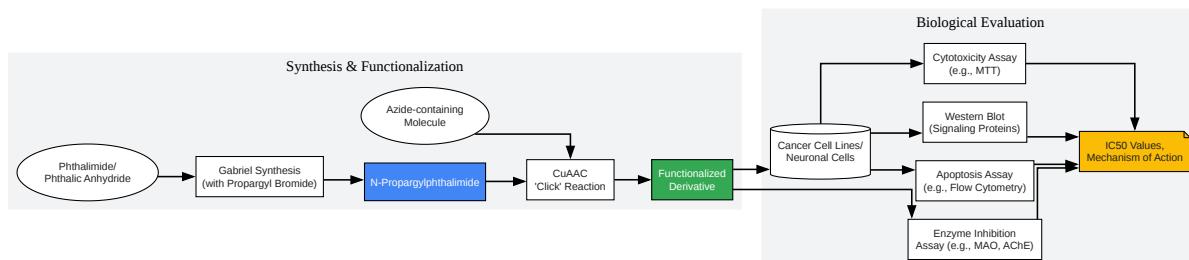
Compound	Target Enzyme	IC50 (μM)	Reference
Phthalimide Derivative 7alll	Acetylcholinesterase (AChE)	0.01844	[3]
Phthalimide Derivative 10a	Acetylcholinesterase (AChE)	0.01358	[3]
Phthalimide-alkylamine Derivative TM-9	human AChE	1.2	[8]
Phthalimide-alkylamine Derivative TM-9	human BuChE	3.8	[8]
Phthalimide-alkylamine Derivative TM-9	human MAO-B	2.6	[8]
N-benzyl-substituted biaryl phthalimide 3e	eeAChE	0.24	[9]
N-benzyl-substituted biaryl phthalimide 3j	eeAChE	0.61	[9]
N-benzyl-substituted biaryl phthalimide 3h	eeAChE	0.73	[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.







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